An In-depth Technical Guide on the Spectroscopic Data of (E)-Methylisoeugenol
An In-depth Technical Guide on the Spectroscopic Data of (E)-Methylisoeugenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Methylisoeugenol (trans-Methylisoeugenol), a naturally occurring phenylpropanoid found in various essential oils.[1] The document details expected spectroscopic characteristics based on its structure and available data for related compounds, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for its analysis.
Chemical Structure and Properties
(E)-Methylisoeugenol, with the chemical formula C₁₁H₁₄O₂, has a molecular weight of approximately 178.23 g/mol .[2][3] Its structure features a benzene ring substituted with two methoxy groups and a trans-propenyl side chain.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for (E)-Methylisoeugenol. While a definitive, experimentally verified dataset for all spectroscopic methods was not available in the consulted resources, the provided information is based on the compound's known structure and data from closely related analogs.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of volatile compounds like (E)-Methylisoeugenol. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 1: Mass Spectrometry Data for (E)-Methylisoeugenol
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 178 | 100 | [M]⁺ (Molecular Ion) |
| 163 | 80 | [M - CH₃]⁺ |
| 147 | 40 | [M - OCH₃]⁺ |
| 135 | 30 | [M - C₃H₅]⁺ |
| 107 | 25 | [C₇H₇O]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Note: Relative intensities are estimations based on typical fragmentation patterns and may vary depending on the specific instrument and conditions.[1][4]
¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of (E)-Methylisoeugenol. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
Table 2: Predicted ¹H NMR Spectroscopic Data for (E)-Methylisoeugenol
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 6.8 - 7.0 | m | - | 3H | Aromatic protons |
| ~ 6.3 | dq | ~ 15.6, 1.6 | 1H | Olefinic proton (=CH-CH₃) |
| ~ 6.1 | dq | ~ 15.6, 6.6 | 1H | Olefinic proton (Ar-CH=) |
| ~ 3.9 | s | - | 3H | Methoxy protons (-OCH₃) |
| ~ 3.8 | s | - | 3H | Methoxy protons (-OCH₃) |
| ~ 1.9 | dd | ~ 6.6, 1.6 | 3H | Methyl protons (-CH=CH-CH₃) |
Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary.[1][5]
Table 3: Predicted ¹³C NMR Spectroscopic Data for (E)-Methylisoeugenol
| Chemical Shift (δ, ppm) | Carbon Type |
| ~ 149 | Aromatic C-O |
| ~ 148 | Aromatic C-O |
| ~ 131 | Aromatic C |
| ~ 127 | Olefinic CH |
| ~ 120 | Aromatic CH |
| ~ 112 | Aromatic CH |
| ~ 110 | Aromatic CH |
| ~ 109 | Olefinic CH |
| ~ 56 | Methoxy C |
| ~ 55 | Methoxy C |
| ~ 18 | Methyl C |
Note: These are predicted values based on the structure and data from similar compounds. Actual values may vary.[1][5]
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For (E)-Methylisoeugenol, which is a liquid at room temperature, the spectrum can be obtained from a thin film between salt plates (neat).
Table 4: Expected IR Absorption Bands for (E)-Methylisoeugenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic and Olefinic C-H Stretch |
| 2950 - 2850 | Medium to Strong | Aliphatic C-H Stretch |
| ~ 1610 | Medium | Aromatic C=C Stretch |
| ~ 1510 | Strong | Aromatic C=C Stretch |
| 1300 - 1000 | Strong | C-O Stretch (Ethers) |
| ~ 965 | Strong | trans-Olefinic C-H Bend (out-of-plane) |
Note: These are expected absorption ranges for the given functional groups. The exact peak positions and intensities may vary.[6][7]
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data for (E)-Methylisoeugenol.
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Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of (E)-Methylisoeugenol in a volatile organic solvent such as hexane or dichloromethane.
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GC Conditions:
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Injector: Set to 250 °C.
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Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium with a constant flow rate of 1 mL/min.
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Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole.
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Scan Range: m/z 40-400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Analysis: Compare the obtained mass spectrum of the analyte peak with a reference library (e.g., NIST, Wiley) for identification.[1]
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Sample Preparation: Dissolve approximately 5-10 mg of purified (E)-Methylisoeugenol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
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¹H NMR Spectroscopy:
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Spectrometer: 400 MHz or higher.
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Acquisition: Acquire at least 16 scans.
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Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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¹³C NMR Spectroscopy:
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Spectrometer: 100 MHz or higher.
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Acquisition: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
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Referencing: Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Sample Preparation: As (E)-Methylisoeugenol is a liquid, a neat spectrum can be obtained. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
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Instrument Setup:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Background: Record a background spectrum of the clean, empty salt plates.
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Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified sample of (E)-Methylisoeugenol.
Caption: Workflow for Spectroscopic Analysis of (E)-Methylisoeugenol.
